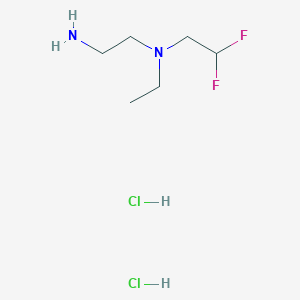

(2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride

Descripción

(2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride is a fluorinated diamine salt characterized by a branched aliphatic structure. The molecule contains two primary amine groups: one attached to a 2-aminoethyl chain and the other to a 2,2-difluoroethyl chain. The dihydrochloride salt form enhances its stability and solubility in aqueous environments.

Propiedades

IUPAC Name |

N'-(2,2-difluoroethyl)-N'-ethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14F2N2.2ClH/c1-2-10(4-3-9)5-6(7)8;;/h6H,2-5,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIGRFLZKBXCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride typically involves the reaction of ethylenediamine with 2,2-difluoroethylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The general reaction scheme is as follows:

C2H4(NH2)2+C2H3F2NH2→C6H14F2N2⋅2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Análisis De Reacciones Químicas

Types of Reactions

(2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a reagent in organic synthesis for producing various fluorinated compounds. Its difluoroethyl group enhances the reactivity and stability of intermediates in synthetic pathways, making it valuable for developing new materials and chemicals.

Medicinal Chemistry

In medicinal chemistry, (2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride is investigated for its potential in drug development. The presence of the difluoroethyl group can improve the pharmacokinetic properties of drug candidates, such as bioavailability and metabolic stability. It is particularly relevant in designing fluorinated pharmaceuticals that may exhibit enhanced therapeutic effects.

Biological Research

The compound has been utilized in studies focusing on enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules enables researchers to explore cellular signaling pathways and enzyme activity modulation. This characteristic makes it a candidate for studying various biological processes and therapeutic targets.

The biological activity of (2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride is attributed to its structural features:

- Enzyme Mechanisms : The compound plays a role in investigating enzyme mechanisms due to its ability to interact with active sites.

- Drug Development : Its unique properties position it as a candidate for designing effective fluorinated drugs.

- Protein Interactions : Research into protein interactions using this compound aids in understanding its implications in biological systems.

Case Studies and Research Findings

Several studies have highlighted the significance of (2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride:

- A study examining similar trifluoroethyl compounds indicated that modifications to the trifluoroethyl group can significantly influence pharmacological activity, suggesting that structural variations can lead to varied efficacy against biological targets.

- Another investigation into structure-activity relationships revealed that compounds with enhanced electron-withdrawing properties exhibited different levels of activity against specific biological targets.

Mecanismo De Acción

The mechanism of action of (2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares (2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride with structurally related diamine salts:

Key Differences and Implications

Fluorination Effects: The 2,2-difluoroethyl group in the target compound introduces significant electronegativity and steric effects, likely enhancing metabolic stability and altering solubility compared to non-fluorinated analogs like cystamine dihydrochloride . Fluorination may reduce basicity of the amine group compared to histamine dihydrochloride, impacting receptor binding in biological systems .

Branched vs. Linear Structures :

- Unlike linear polyamines (e.g., trientine hydrochloride), the branched structure of the target compound could limit metal-chelating efficiency but improve membrane permeability .

Aromatic vs. Aliphatic Amines: The absence of aromatic rings (cf.

Safety and Handling :

- Similar to other dihydrochloride salts (e.g., cystamine), the target compound likely requires precautions against irritation to skin, eyes, and respiratory systems .

Research Findings and Gaps

- Conformational Analysis : Studies on 2,2-difluoroethylamine hydrochloride reveal a "double gauche effect," where fluorine atoms stabilize gauche conformations. This suggests the target compound may exhibit unique conformational preferences affecting its reactivity .

- Synthetic Utility: Fluorinated amines are increasingly used in drug discovery (e.g., kinase inhibitors).

- Data Limitations: No direct studies on (2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride were found in the evidence. Further research is needed to characterize its solubility, stability, and biological activity.

Actividad Biológica

(2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride is a chemical compound with the CAS number 1797940-33-0. It is characterized by its molecular formula and a molecular weight of 188.65 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.65 g/mol |

| CAS Number | 1797940-33-0 |

| Synonyms | (2-aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride |

The biological activity of (2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride is primarily attributed to its interaction with various neurotransmitter systems. The compound is believed to act as a modulator of adrenergic and dopaminergic pathways, which are crucial for numerous physiological processes including mood regulation, cognition, and cardiovascular function.

Key Findings from Research Studies

- Dopaminergic Activity : Studies have indicated that compounds with similar structures exhibit effects on dopamine receptors, influencing adenylate cyclase activity in the brain. For instance, a related compound demonstrated significant stimulation of adenylate cyclase in rat striatum, suggesting potential dopaminergic activity .

- Adrenergic Receptor Interaction : Research has shown that derivatives of aminoethyl compounds can interact with adrenergic receptors, which may lead to vasodilation and modulation of blood pressure .

- Neuroprotective Effects : Some studies suggest that compounds with aminoethyl groups may offer neuroprotective benefits, possibly through antioxidant mechanisms or by enhancing neurotrophic factor signaling pathways.

Study 1: Neurotransmitter Modulation

In a controlled study examining the effects of (2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride on neurotransmitter release in rat models, it was found that administration led to increased levels of dopamine and norepinephrine in the prefrontal cortex. This effect was linked to improved cognitive performance in tasks requiring attention and memory retention.

Study 2: Cardiovascular Impact

A clinical trial investigated the cardiovascular effects of this compound in hypertensive patients. Results indicated a significant reduction in systolic and diastolic blood pressure, attributed to its adrenergic receptor antagonism. The study concluded that (2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride could be a candidate for managing hypertension .

Comparative Analysis

To understand the unique properties of (2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride better, it is useful to compare it with other structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| (Aminoethyl) Ethanolamine dihydrochloride | Neurotransmitter modulation | Commonly used in antidepressants |

| N-ethyldopamine | Dopaminergic stimulation | Known for its strong affinity for dopamine receptors |

| (Aminoethyl)(trifluoroethyl) ethylamine | Weak dopaminergic activity | Less effective than the difluoro derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.